1,4,7,10-Tetrathiacyclododecane (1,4,7,10-TTC) is a macrocyclic ligand belonging to the class of crown thioethers. These compounds contain a ring structure with alternating sulfur and carbon atoms. 1,4,7,10-TTC has a ring size of 12 atoms, with four sulfur atoms incorporated at positions 1, 4, 7, and 10 [PubChem, National Institutes of Health (.gov) ""].
The primary application of 1,4,7,10-TTC in scientific research is as a host molecule in supramolecular chemistry. Due to the presence of the four donor ether groups within the macrocycle, 1,4,7,10-TTC can selectively bind to cations (positively charged ions) with a specific size and charge. This size and charge selectivity allows researchers to utilize 1,4,7,10-TTC for the separation, transport, and recognition of specific metal ions [ChemicalBook ""].
Here are some specific examples of how 1,4,7,10-TTC is used in scientific research:
1,4,7,10-Tetrathiacyclododecane is a macrocyclic compound with the formula C₈H₁₆S₄. It features a twelve-membered ring structure composed of four sulfur atoms and eight carbon atoms. The unique arrangement of sulfur atoms allows for the formation of stable complexes with various metal ions, making it a valuable ligand in coordination chemistry. This compound is characterized by its ability to adopt different conformations, which can influence its reactivity and interaction with metal ions .
Additionally, this compound has been studied for its role in the electrochemical extraction of heavy metal ions, indicating its utility in environmental applications related to metal ion remediation .
The biological activity of 1,4,7,10-tetrathiacyclododecane is primarily linked to its metal-binding properties. It has shown potential in forming complexes with biologically relevant metals such as copper and zinc. These complexes can influence various biological processes and have been investigated for their potential therapeutic applications. For instance, studies suggest that such metal-ligand interactions may play a role in cellular signaling pathways and enzyme activity modulation .
Several methods exist for synthesizing 1,4,7,10-tetrathiacyclododecane:
1,4,7,10-Tetrathiacyclododecane finds applications across various fields:
Interaction studies involving 1,4,7,10-tetrathiacyclododecane often focus on its complexation behavior with various metal ions. Research indicates that the ligand's conformation significantly affects its binding strength and selectivity towards different metals. For instance:
Several compounds share structural similarities with 1,4,7,10-tetrathiacyclododecane:
Compound Name | Structure Type | Number of Sulfur Atoms | Notable Features |
---|---|---|---|
1,4,8,11-Tetrathiacyclotetradecane | Macrocyclic | 4 | Larger ring size allows for different metal coordination patterns. |
1,5,9,13-Tetrathiacyclohexadecane | Macrocyclic | 4 | Exhibits different conformational flexibility due to a larger ring size. |
1,3-Dithiocyclobutane | Small cyclic | 2 | Smaller size limits its coordination capabilities compared to tetrathiacyclododecane. |
The uniqueness of 1,4,7,10-tetrathiacyclododecane lies in its specific twelve-membered ring structure that provides a balance between stability and reactivity when forming complexes with transition metals. This makes it particularly valuable in applications requiring selective metal ion binding and coordination chemistry .
Irritant